3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Overview
Description
3-(4-Benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate amines and aldehydes or ketones.
Final Assembly and Salt Formation: The final compound is assembled by combining the triazole and piperidine intermediates, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(4-Benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar triazole structure with different substituents.
1-Benzyl-1H-1,2,4-triazole: Lacks the piperidine ring but shares the benzyl-triazole core.
Uniqueness
3-(4-Benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to the presence of both the piperidine and benzyl-triazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
3-(4-benzyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c1-2-5-12(6-3-1)10-18-11-16-17-14(18)13-7-4-8-15-9-13;;/h1-3,5-6,11,13,15H,4,7-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSQHNQASRYTTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CN2CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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